molecular formula C4H4BrNS B1272499 4-Bromo-2-methylthiazole CAS No. 298694-30-1

4-Bromo-2-methylthiazole

Cat. No.: B1272499
CAS No.: 298694-30-1
M. Wt: 178.05 g/mol
InChI Key: LYRXILTUZBBMNS-UHFFFAOYSA-N
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Description

4-Bromo-2-methylthiazole is an organic compound with the molecular formula C4H4BrNS It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methylthiazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiazole ring structure allows it to participate in various biochemical pathways, often acting as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in oxidative reactions, where it can either donate or accept electrons, thereby influencing the reaction kinetics . Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant. For example, prolonged exposure to this compound has been associated with changes in cell viability and function, particularly in in vitro studies . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are also dose-dependent. At lower doses, this compound can exhibit beneficial effects, such as enhanced antioxidant capacity and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative damage and inflammation . These adverse effects are often observed at doses that exceed the compound’s therapeutic window, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism . It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds and altering metabolic flux . Additionally, this compound can affect the levels of various metabolites, thereby impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, facilitating its movement across cellular membranes . Additionally, this compound can bind to specific receptors and proteins, influencing its localization and accumulation within different cellular compartments . These interactions are essential for determining the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 2-methylthiazole. This reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may employ alternative brominating agents to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form 2-methylthiazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Methylthiazole.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 4-Methylthiazole
  • 2-Methylthiazole

Comparison

4-Bromo-2-methylthiazole is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Compared to 2-Bromo-4-methylthiazole, the position of the bromine atom in this compound offers different reactivity patterns, which can be exploited in various chemical transformations .

Properties

IUPAC Name

4-bromo-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXILTUZBBMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376796
Record name 4-Bromo-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298694-30-1
Record name 4-Bromo-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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